N-[2-(4-fluorophenyl)ethyl]-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Description
"N-[2-(4-fluorophenyl)ethyl]-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide" is a sulfonamide-containing thiazole derivative characterized by a propanamide backbone linked to a 4-methoxybenzenesulfonamido-substituted thiazole ring and a 4-fluorophenethyl group. The compound’s synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, as evidenced by analogous protocols in the literature. For example, thiazole derivatives are commonly synthesized via condensation of thioamides with α-haloketones or via cyclization of hydrazinecarbothioamides . Key structural features include:
- Thiazole ring: Contributes to aromatic stacking interactions and metabolic stability.
- 4-Fluorophenethyl chain: Introduces lipophilicity and fluorophilic interactions.
Structural confirmation relies on spectroscopic methods (IR, NMR, MS). The IR spectrum would exhibit νS=O (~1350 cm⁻¹), νC=O (~1680 cm⁻¹), and νN-H (~3300 cm⁻¹), while ¹H-NMR would show characteristic signals for the fluorophenyl (δ 7.1–7.3 ppm), methoxy group (δ 3.8 ppm), and thiazole protons (δ 6.5–7.0 ppm) .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S2/c1-29-18-7-9-19(10-8-18)31(27,28)25-21-24-17(14-30-21)6-11-20(26)23-13-12-15-2-4-16(22)5-3-15/h2-5,7-10,14H,6,11-13H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQKZYGTJOMJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing existing literature, examining its mechanisms of action, and summarizing relevant case studies.
Chemical Structure and Properties
The compound's structure can be described using the following identifiers:
- Molecular Formula : C₁₃H₁₈FN₃O₂S
- SMILES Notation : CC(CC1=CC=C(C=C1)F)C(=O)N(C(=S)N2C(=C(S2)C(=O)N(C)C)C)C
This molecular structure indicates the presence of a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways critical for cell survival and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 295.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Predicted LogP | 3.45 |
Research Findings
Recent literature reviews have highlighted the importance of thiazole derivatives in drug discovery:
- Thiazole Derivatives : A review article noted that thiazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory and antitumor effects. The incorporation of fluorinated phenyl groups has been linked to increased potency and selectivity against target enzymes.
- Sulfonamide Compounds : Research indicates that sulfonamides possess diverse pharmacological properties, including antibacterial and antitumor activities. The combination of these functionalities in this compound may synergistically enhance its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related sulfonamide-thiazole hybrids, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₂₀H₂₀FN₃O₄S₂.
Key Findings:
Substituent Impact on Solubility: The 4-methoxybenzenesulfonamido group in the target compound improves aqueous solubility compared to non-sulfonamide analogs (e.g., oxadiazole derivatives in ). Introduction of pyridinylmethyl (logP reduction) or ethoxy groups enhances solubility further, as seen in .
Metabolic Stability :
- Benzo[d]thiazole derivatives (e.g., ) exhibit superior metabolic stability over simple thiazoles due to reduced cytochrome P450 interactions.
Fluorine substitution (e.g., 4-fluorophenyl) enhances membrane permeability and target binding via fluorophilic effects .
Spectral Differentiation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
